4-[(2-Cyanobenzyl)oxy]benzoic acid
Description
4-[(2-Cyanobenzyl)oxy]benzoic acid is a benzoic acid derivative characterized by a 2-cyanobenzyloxy substituent at the 4-position of the benzene ring. The compound’s structure combines a polar cyano (-CN) group with the carboxylic acid (-COOH) functionality, conferring unique physicochemical properties.
Properties
IUPAC Name |
4-[(2-cyanophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-12-3-1-2-4-13(12)10-19-14-7-5-11(6-8-14)15(17)18/h1-8H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECNJPQFMMODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid and 2-cyanobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-hydroxybenzoic acid is reacted with 2-cyanobenzyl bromide under reflux conditions to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Phenol and benzyl derivatives.
Scientific Research Applications
4-[(2-Cyanobenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can act as a ligand, binding to active sites and modulating the activity of the target molecule. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron Effects : The -CN group in the target compound is more electron-withdrawing than -Br or -Cl, likely increasing the acidity of the -COOH group compared to halogenated analogs .
- Solubility: Polar substituents (-CN, -NO₂) may enhance solubility in polar solvents compared to alkylated derivatives (e.g., 4-((11-acryloyloxy)undecyloxy)benzoic acid) .
- Reactivity: The nitro group in 4-(4-nitrobenzylideneamino)benzoic acid introduces redox activity, whereas the cyano group may participate in nucleophilic additions or hydrolysis under specific conditions .
Physicochemical Properties
- Acidity : The -CN group’s strong electron-withdrawing nature lowers the pKa of the -COOH group relative to alkyl-substituted analogs (e.g., 4-alkylbenzoic acids in ) .
- Thermal Stability : Halogenated derivatives (e.g., bromo, chloro) may exhibit higher thermal stability due to stronger C-X bonds compared to the -CN group .
- Crystallinity: Long alkyl chains (e.g., in 4-((11-acryloyloxy)undecyloxy)benzoic acid) promote liquid crystalline behavior, whereas aromatic substituents (e.g., cyano, bromo) favor crystalline solid states .
Biological Activity
4-[(2-Cyanobenzyl)oxy]benzoic acid, a compound with the molecular formula CHNO, has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a cyanobenzyl ether substituent, which is crucial for its biological activity. The structural representation is as follows:
- Molecular Formula : CHNO
- SMILES Notation : C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N
- InChI : InChI=1S/C15H11NO3/c16-12-5-3-10(4-6-12)14(19)18-8-9-1-2-11(7-9)15(17)13/h1-7,14H,8H2,(H,17,19)
1. Analgesic Effects
Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce nociceptive responses in a dose-dependent manner. This analgesic effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
| Dosage (mg/kg) | Nociceptive Response Time (s) |
|---|---|
| 12.5 | Increased |
| 50 | Increased |
| 100 | Markedly increased |
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various studies. It significantly reduces pro-inflammatory cytokines such as TNF-α and IL-1β in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests that it may be beneficial in treating acute inflammatory conditions.
| Treatment Group | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treatment (500 mg/kg) | 50 | 70 |
3. Antimicrobial Properties
Emerging studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Study on Analgesic and Anti-inflammatory Effects
A study conducted on Wistar rats evaluated the analgesic and anti-inflammatory effects of the compound. The results indicated that administration of this compound at varying doses led to a significant reduction in pain responses compared to control groups receiving saline or other NSAIDs.
Toxicity Assessment
Toxicological evaluations have shown that while the compound possesses potent biological activities, it also requires careful dosage management to avoid adverse effects commonly associated with NSAIDs, such as gastric mucosal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
